4-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5h)-yl)butanoic acid
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Overview
Description
4-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5h)-yl)butanoic acid is a compound that belongs to the class of benzoxazepine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoxazepine ring fused with a butanoic acid moiety, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5h)-yl)butanoic acid typically involves the reaction of 2-aminophenols with alkynones in the presence of a solvent such as 1,4-dioxane at elevated temperatures (around 100°C). The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to form the benzoxazepine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5h)-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
4-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5h)-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anticonvulsant and hypnotic effects.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5h)-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies on its mechanism of action are necessary to fully understand its effects and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5h)-yl)butanoic acid include other benzoxazepine derivatives such as:
- 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones
- 4-substituted phenyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-thiones
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a benzoxazepine ring with a butanoic acid moiety. This unique combination contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)butanoic acid |
InChI |
InChI=1S/C13H17NO3/c15-13(16)6-3-7-14-8-9-17-12-5-2-1-4-11(12)10-14/h1-2,4-5H,3,6-10H2,(H,15,16) |
InChI Key |
UCZCRVLJNIJMEI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2CN1CCCC(=O)O |
Origin of Product |
United States |
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